molecular formula C6H9N5OS B14918468 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetamide

2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetamide

Cat. No.: B14918468
M. Wt: 199.24 g/mol
InChI Key: USAOGYNVESHXEE-UHFFFAOYSA-N
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Description

2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetamide is a chemical compound with a unique structure that includes a tetrazole ring and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetamide typically involves the reaction of cyclopropylamine with thiourea to form the intermediate cyclopropylthiourea. This intermediate then undergoes cyclization with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole-thiol intermediate with chloroacetic acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Alkyl halides or other electrophiles.

Major Products

    Oxidation: Disulfides.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetamide is unique due to its specific combination of a cyclopropyl group and a tetrazole ring. This structure provides it with distinct chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C6H9N5OS

Molecular Weight

199.24 g/mol

IUPAC Name

2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C6H9N5OS/c7-5(12)3-13-6-8-9-10-11(6)4-1-2-4/h4H,1-3H2,(H2,7,12)

InChI Key

USAOGYNVESHXEE-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=NN=N2)SCC(=O)N

Origin of Product

United States

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